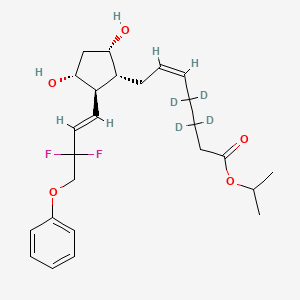
Tafluprost-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tafluprost-d4: is a deuterated analog of tafluprost, a synthetic prostaglandin F2α analog. It is primarily used as an internal standard in mass spectrometry for the quantification of tafluprost. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds during analytical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tafluprost-d4 involves the incorporation of deuterium atoms into the tafluprost molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific synthetic route may involve multiple steps, including the protection and deprotection of functional groups, to ensure the selective incorporation of deuterium atoms at desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for catalytic hydrogenation and advanced purification techniques such as chromatography to isolate the desired product. The process is designed to be efficient and cost-effective while maintaining high standards of quality control .
Chemical Reactions Analysis
Types of Reactions: Tafluprost-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Substitution reactions can replace functional groups with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Tafluprost-d4 is used as an internal standard in mass spectrometry to quantify tafluprost levels in various samples. This helps in accurate and precise measurement of tafluprost concentrations in research and quality control settings .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of tafluprost. It helps in understanding how tafluprost is absorbed, distributed, metabolized, and excreted in biological systems .
Medicine: this compound is used in the development and testing of tafluprost-based medications. It aids in the accurate measurement of drug levels in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of tafluprost-containing products. It is also used in the development of new formulations and delivery systems .
Mechanism of Action
Tafluprost-d4 itself does not have a direct mechanism of action as it is primarily used as an analytical standard. tafluprost, the non-deuterated analog, is a prostaglandin F2α analog that exerts its effects by binding to the prostanoid FP receptor. This binding leads to a series of intracellular events that result in the reduction of intraocular pressure, making it useful in the treatment of conditions like open-angle glaucoma and ocular hypertension .
Comparison with Similar Compounds
Latanoprost: Another prostaglandin F2α analog used to reduce intraocular pressure.
Bimatoprost: A synthetic prostamide analog with similar applications in glaucoma treatment.
Travoprost: Another prostaglandin analog used for reducing intraocular pressure.
Uniqueness of Tafluprost-d4: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This deuteration provides a distinct mass difference that allows for precise quantification of tafluprost in complex mixtures. Additionally, the deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to different biological effects compared to non-deuterated analogs .
Properties
Molecular Formula |
C25H34F2O5 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2 |
InChI Key |
WSNODXPBBALQOF-INPMSDDOSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


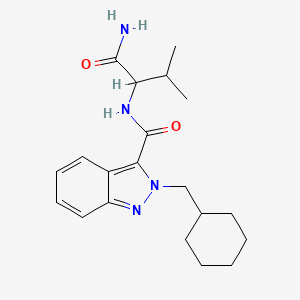

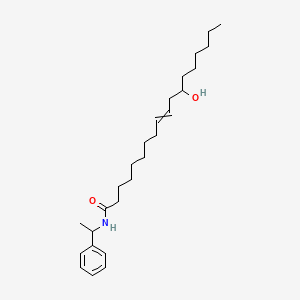
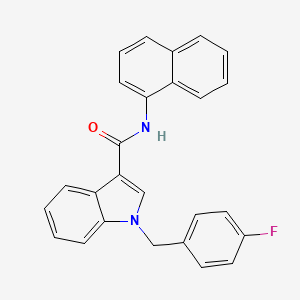
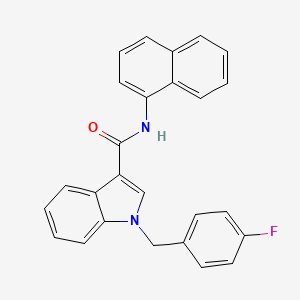
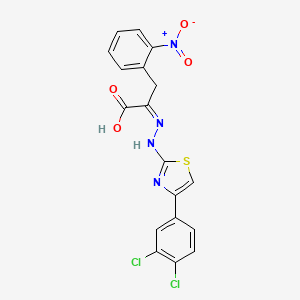
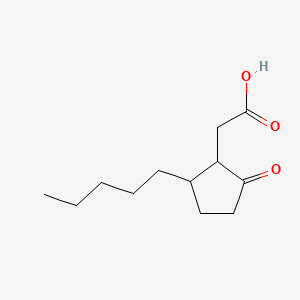
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)
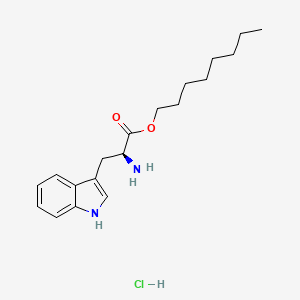
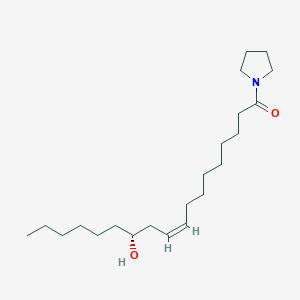
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)

![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

